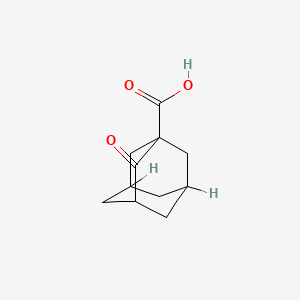

2-Oxoadamantane-1-carboxylic acid

Übersicht

Beschreibung

2-Oxoadamantane-1-carboxylic acid is a cyclic carboxylic acid that belongs to the class of adamantane derivatives . It has a molecular weight of 194.23 .

Molecular Structure Analysis

The IUPAC name for 2-Oxoadamantane-1-carboxylic acid is 2-oxo-1-adamantanecarboxylic acid . The InChI code for this compound is 1S/C11H14O3/c12-9-8-2-6-1-7 (3-8)5-11 (9,4-6)10 (13)14/h6-8H,1-5H2, (H,13,14) .Physical And Chemical Properties Analysis

2-Oxoadamantane-1-carboxylic acid has a melting point of 167-169°C . Like other carboxylic acids, it is likely to have strong intermolecular attractive forces due to hydrogen bonding .Wissenschaftliche Forschungsanwendungen

2-Oxoadamantane-1-carboxylic acid

is a chemical compound with the CAS Number: 40556-86-3 . It has a molecular weight of 194.23 and a melting point of 167-169 degrees Celsius .

Organic Synthesis

Carboxylic acids are used in the synthesis of small molecules and macromolecules . They can participate in various organic reactions, such as substitution, elimination, and oxidation .

Nanotechnology

Carboxylic acids can be used to modify the surface of metallic nanoparticles or carbon nanostructures . This can promote the dispersion and incorporation of these particles or structures, enhancing their properties and usability .

Polymers

Carboxylic acids can be used in the production of synthetic or natural polymers . They can also be used as monomers, additives, and catalysts in polymer production .

Pharmaceuticals

Carboxylic acids can be used in the medical field and pharmacy . They can be used in the synthesis of various drugs and therapeutic agents.

Food Industry

Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry .

Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides : This is a silver-catalyzed protocol for decarboxylative cross-coupling between carboxylic acids and isocyanides, leading to linear amide products through a free-radical mechanism . This approach provides a general entry to a variety of decorated amides, accommodating a diverse array of radical precursors . This protocol proved to be efficient for decarboxylative late-stage functionalization of several elaborate pharmaceuticals, demonstrating its potential applications .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-oxoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREOOLZKVAFMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxoadamantane-1-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)

![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2368931.png)

![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)